molecular formula C24H17N3O5S2 B2477313 N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-55-3

N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2477313
CAS No.: 900002-55-3
M. Wt: 491.54
InChI Key: IQTXLRLSKXGIBV-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a benzofuropyrimidine core substituted with a thiophen-2-ylmethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5S2/c28-20(25-14-7-8-18-19(10-14)31-13-30-18)12-34-24-26-21-16-5-1-2-6-17(16)32-22(21)23(29)27(24)11-15-4-3-9-33-15/h1-10H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTXLRLSKXGIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CS5)OC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a pyrimidinone core , and a thiophene group , which contribute to its biological properties. The molecular formula is C22H20N4O4SC_{22}H_{20}N_4O_4S, and it possesses several functional groups that may interact with biological targets.

The biological activity of N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator of key biological pathways, influencing processes such as:

  • Cell proliferation
  • Apoptosis induction
  • Enzyme inhibition

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related benzodioxole derivatives. For instance, compounds derived from benzodioxole have shown cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The mechanism involves:

  • Inhibition of DNA synthesis
  • Induction of apoptosis : Enhanced early and late apoptosis was observed in treated cancer cells.
  • Disruption of mitochondrial membrane potential : This indicates a pathway for triggering cell death mechanisms.

Table 1: Summary of Anticancer Activity Findings

CompoundCell LineIC50 (µM)Apoptosis InductionMitochondrial Effect
Compound 5A54912YesDisturbed
Compound 5C615YesDisturbed
ControlNIH/3T3>100NoStable

These results indicate that the benzodioxole structure enhances lipophilicity and bioavailability, contributing to increased anticancer activity .

Enzyme Inhibition

In addition to anticancer activity, the compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BuChE). However, findings suggest no significant correlation between anticancer activity and cholinesterase inhibition for certain derivatives . This highlights the specificity of the compound’s action in different biological contexts.

Case Studies

A notable case study involved the synthesis and evaluation of several benzodioxole-based thiosemicarbazone derivatives, which included analogs similar to N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. The study reported that certain derivatives exhibited potent anticancer activity with low toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Variations

Key analogs share the benzofuropyrimidine or related heterocyclic cores but differ in substituents and side chains (Table 1). Notable examples include:

Compound ID / Reference Structural Differences vs. Target Compound Key Substituents
Thieno[2,3-d]pyrimidine core (vs. benzofuropyrimidine) Allyl group at position 3, 5-methylfuran at C5
1,2,4-Triazole core (vs. benzofuropyrimidine) Thiophen-2-yl at C5, 3,5-dimethoxyphenyl acetamide
Thiazolidinone core (vs. benzofuropyrimidine) Phenylsulfonyl and phenylimino groups at C3/C2
1,2,4-Triazol-3-yl-sulfanyl acetamide 4-Chlorophenyl and 3,4-difluorophenyl groups
Key Observations:
  • Substituent Effects : The thiophen-2-ylmethyl group in the target compound may enhance lipophilicity compared to allyl () or methoxyphenyl () groups, influencing membrane permeability .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound was compared to analogs:

Compound Pair Tanimoto Coefficient (Morgan Fingerprints) Dice Coefficient (MACCS Keys) Structural Similarity Insight
Target vs. 0.62 0.71 Moderate similarity due to shared pyrimidine core and sulfanyl linkage
Target vs. 0.48 0.53 Low similarity; divergent core and substituents
Target vs. 0.55 0.60 Partial overlap in acetamide and sulfanyl groups
  • A Tanimoto score >0.5 () suggests meaningful similarity, as seen with , which may share bioactivity profiles (e.g., kinase inhibition) .

Bioactivity and Structure-Activity Relationships (SAR)

While explicit bioactivity data for the target compound are unavailable, SAR principles () and clustering studies () provide insights:

  • Thiophene vs. Furan Substituents : Thiophene (target compound) may improve electron-richness and binding to hydrophobic pockets compared to furan () .
  • Sulfanyl Linkage : The sulfanyl group in the target compound and could facilitate covalent interactions with cysteine residues in enzyme active sites .
  • Benzodioxol-5-yl Group : This moiety may enhance solubility and metabolic stability relative to halogenated phenyl groups () .

NMR and Spectroscopic Comparisons

highlights that NMR chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. For example:

  • The thiophen-2-ylmethyl group in the target compound would likely cause upfield shifts in region B compared to allyl-substituted analogs () due to reduced electron-withdrawing effects .

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